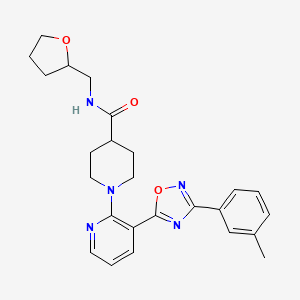
5-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "FHPI" and has been extensively studied for its mechanism of action and physiological effects.
Scientific Research Applications
Modulators of Mas-Related G-Protein Receptor X2 (MRGPRX2)
This compound is identified as a modulator of the Mas-related G-protein coupled receptor X2 (MRGPRX2) and its orthologs . Modulating MRGPRX2 can help ease pseudo-allergic reactions, itch, pain, inflammatory or autoimmune disorders .
Treatment of MRGPRX2 Dependent Conditions
The compound can be used in treating conditions that are dependent on MRGPRX2 or its orthologs . These conditions could be caused by IgE independent activation of MRGPRX2 or its orthologs .
Mast Cell Disorders
Expression of MRGPRX2 and its orthologs is largely restricted to mast cells . By modulating MRGPRX2, mast cell disorders can be treated .
Allergic and Inflammatory Responses
Mast cells release pre-formed mediators from granules and newly synthesized mediators that elicit allergic and inflammatory responses . Modulating MRGPRX2 can help control these responses .
Skin Disorders
Mast cells primarily reside at sites exposed to the external environment, such as the skin . Therefore, this compound can be used in the treatment of skin disorders .
Wound Healing
Mast cells play a crucial role in wound healing . This compound, by modulating MRGPRX2, can potentially aid in wound healing .
Mechanism of Action
Target of Action
The primary target of the compound 5-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methoxybenzenesulfonamide is the Mas-related G-protein coupled receptor X2 (MRGPRX2) . This receptor is largely expressed in mast cells , which are innate immune cells that primarily reside at sites exposed to the external environment .
Mode of Action
This compound interacts with its target, MRGPRX2, by modulating its activity . This modulation can influence the receptor’s response to a diverse group of ligands, including basic secretagogues, certain drugs, neuropeptides, and antimicrobial peptides .
Biochemical Pathways
The interaction of this compound with MRGPRX2 affects various biochemical pathways. Upon activation, mast cells release pre-formed mediators from granules (e.g., histamine, proteases, and heparin) and newly synthesized mediators (e.g., thromboxane, prostaglandin D2, leukotriene C4, tumor necrosis factor alpha, eosinol chemotactor factor, and platelet-activating factor) that elicit allergic and inflammatory responses .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its modulation of MRGPRX2. This modulation can mediate disorders including pseudo-allergic drug reactions, chronic itch (e.g., pruritus), inflammation disorders, pain disorders, a cancer associated condition, skin disorders, wound healing, cardiovascular disease, and lung inflammation/COPD .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of ligands in the environment that can activate MRGPRX2 could potentially affect the compound’s efficacy
properties
IUPAC Name |
5-fluoro-N-(3-hydroxy-3-thiophen-3-ylpropyl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO4S2/c1-20-13-3-2-11(15)8-14(13)22(18,19)16-6-4-12(17)10-5-7-21-9-10/h2-3,5,7-9,12,16-17H,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTBNVITSPRIGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCCC(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Fluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B2611437.png)
![5-((4-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2611442.png)
![3-(1-(1-ethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2611444.png)

![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]quinoline-2-carboxamide](/img/structure/B2611446.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2611449.png)

![4-((4-Chlorophenyl)sulfonyl)-1-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2611451.png)
![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2611452.png)
![N,N-dimethyl-4-[4-(4-methylphenyl)butanoylamino]benzamide](/img/structure/B2611453.png)
![Ethyl 2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2611455.png)

